molecular formula C8H16O2 B1602732 2,2'-(Cyclobutane-1,1-diyl)diethanol CAS No. 877125-96-7

2,2'-(Cyclobutane-1,1-diyl)diethanol

Cat. No.: B1602732
CAS No.: 877125-96-7
M. Wt: 144.21 g/mol
InChI Key: ARDBBZOQTPBBRI-UHFFFAOYSA-N
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Description

2,2’-(Cyclobutane-1,1-diyl)diethanol is an organic compound with the molecular formula C₈H₁₆O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Cyclobutane-1,1-diyl)diethanol typically involves the reaction of cyclobutane derivatives with ethylene oxide under controlled conditions. One common method includes the use of a cyclobutane precursor, which undergoes a ring-opening reaction with ethylene oxide in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to yield the desired diol.

Industrial Production Methods

Industrial production of 2,2’-(Cyclobutane-1,1-diyl)diethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Cyclobutane-1,1-diyl)diethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclobutane derivatives with reduced hydroxyl groups.

    Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

2,2’-(Cyclobutane-1,1-diyl)diethanol has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Cyclobutane-1,1-diyl)diethanol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Cyclohexane-1,1-diyl)diethanol: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

    2,2’-(Cyclopentane-1,1-diyl)diethanol: Contains a cyclopentane ring.

    1,1’-(Cyclobutane-1,1-diyl)diethanol: Similar but with different positioning of hydroxyl groups.

Uniqueness

2,2’-(Cyclobutane-1,1-diyl)diethanol is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclohexane and cyclopentane analogs. The strain in the four-membered ring can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)cyclobutyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-4-8(5-7-10)2-1-3-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDBBZOQTPBBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600462
Record name 2,2'-(Cyclobutane-1,1-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877125-96-7
Record name 1,1-Cyclobutanediethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877125-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Cyclobutane-1,1-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(Cyclobutane-1,1-diyl)diethanol
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2,2'-(Cyclobutane-1,1-diyl)diethanol
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Reactant of Route 6
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